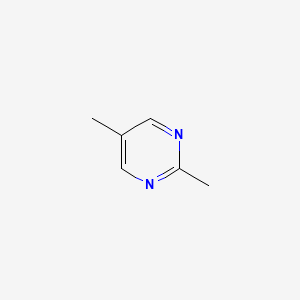

2,5-Dimethylpyrimidine

Description

Properties

IUPAC Name |

2,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-7-6(2)8-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOOLJLEYYXKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336730 | |

| Record name | 2,5-Dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-76-4 | |

| Record name | 2,5-Dimethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4KY9E45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylpyrimidine: Structure, Properties, and Potential Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases essential for life.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design. This guide provides a detailed technical overview of a specific derivative, 2,5-Dimethylpyrimidine (CAS No: 22868-76-4), intended for researchers, scientists, and professionals in drug development. While this compound is a simple derivative, a comprehensive understanding of its fundamental characteristics is crucial for its potential application in the synthesis of more complex and novel chemical entities.

Chemical Structure and Core Properties

This compound is an aromatic heterocyclic compound with a molecular formula of C₆H₈N₂.[3] The structure consists of a pyrimidine ring substituted with methyl groups at the 2 and 5 positions. This substitution pattern influences the molecule's electronic distribution and steric properties, which in turn dictate its reactivity and potential biological interactions.

The key identifiers for this compound are summarized below:

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 22868-76-4 | [3] |

| Molecular Formula | C₆H₈N₂ | [3] |

| Molecular Weight | 108.14 g/mol | [3] |

| Canonical SMILES | CC1=CN=C(N=C1)C | [3] |

| InChI Key | RHOOLJLEYYXKTK-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Log of Water solubility in mol/l (log₁₀WS) is a parameter available from specialized databases. | [4] |

| LogP (Octanol/Water) | The Octanol/Water partition coefficient (logP) is a parameter available from specialized databases. | [4] |

Synthesis of this compound: A Plausible Approach

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a plausible and common method for the synthesis of pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the case of this compound, a suitable precursor would be 2-methyl-3-oxobutanal or a protected form, reacting with acetamidine.

A general workflow for such a synthesis is outlined below:

Caption: Plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol:

The following protocol is a representative example based on general pyrimidine synthesis and has not been validated for this specific compound.

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Addition of Precursor: To the stirred suspension, add a solution of 2-methyl-3-oxobutanal (1.0 equivalent) in absolute ethanol dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack. However, the presence of two electron-donating methyl groups in this compound will slightly modulate this reactivity. The nitrogen atoms in the ring are basic and can be protonated or act as ligands in coordination chemistry. The methyl groups can potentially undergo reactions such as oxidation or halogenation under specific conditions.

Applications in Drug Development

While specific biological activities for this compound are not widely reported, the pyrimidine core is a prevalent motif in a vast array of therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

One of the most significant roles of the pyrimidine scaffold in drug discovery is as a hinge-binding motif in kinase inhibitors. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor molecule. Therefore, this compound could serve as a valuable starting material or fragment for the synthesis of novel kinase inhibitors.

Caption: Role of the pyrimidine core in kinase inhibition.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of chemical compounds.

-

Mass Spectrometry: The mass spectrum of this compound is available and shows a molecular ion peak corresponding to its molecular weight.[5]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been reported. The chemical shifts of the carbon atoms provide information about the electronic environment within the molecule.[6]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamental building block in the vast family of pyrimidine derivatives. While specific experimental data and applications are not extensively documented, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The insights provided in this guide, based on available data and established chemical principles, aim to serve as a foundation for researchers looking to explore the potential of this and related pyrimidine compounds.

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethylpyridine(589-93-5) IR Spectrum [m.chemicalbook.com]

- 3. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 22868-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum [chemicalbook.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Dimethylpyrimidine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, spectroscopic profile, and stability, offering insights for its application in research and development.

Introduction to this compound

This compound is a substituted pyrimidine, a diazine containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. The presence of two methyl groups at the 2 and 5 positions influences its electronic distribution, reactivity, and steric hindrance, making it a unique building block for the synthesis of more complex molecules. Pyrimidine derivatives are of significant interest in drug development due to their presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

Molecular Structure:

Caption: 2D structure of this compound.

Core Physicochemical Properties

Table 1: Fundamental Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 22868-76-4 | [5] |

| Molecular Formula | C₆H₈N₂ | [4][5] |

| Molecular Weight | 108.14 g/mol | [4][5] |

| Canonical SMILES | CC1=CN=C(N=C1)C | [4] |

| InChI Key | RHOOLJLEYYXKTK-UHFFFAOYSA-N | [4][5] |

Table 2: Known Experimental and Computed Properties of this compound

| Property | Value | Type | Source |

| Kovats Retention Index | Standard polar: 1348, 1372, 1375 | Experimental | [4] |

| Topological Polar Surface Area | 25.8 Ų | Computed | [4] |

| Complexity | 64.9 | Computed | [4] |

Melting and Boiling Points

Experimental values for the melting and boiling points of this compound are not widely reported. However, these can be determined using standard laboratory techniques.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

A Senior Application Scientist's Guide to 2,5-Dimethylpyrimidine: Synthesis, Properties, and Application in Modern Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with biological targets with high specificity and affinity. Within this critical class of heterocycles, 2,5-Dimethylpyrimidine emerges as a synthetically valuable building block. While not a therapeutic agent itself, its specific substitution pattern offers a strategic starting point for the development of novel chemical entities. This guide provides an in-depth examination of this compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, and the broader context of its utility for researchers and professionals in drug development.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number. Its fundamental properties, crucial for experimental design and interpretation, are summarized below.

| Property | Value | Source |

| CAS Number | 22868-76-4 | [3][4][5][6] |

| Molecular Formula | C₆H₈N₂ | [3][4][6] |

| Molecular Weight | 108.1411 g/mol | [3][5] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=CN=C(N=C1)C | [4] |

| InChIKey | RHOOLJLEYYXKTK-UHFFFAOYSA-N | [3][4] |

Strategic Synthesis: The Pinner Condensation Approach

The construction of the pyrimidine ring is a classic objective in organic synthesis. For substituted pyrimidines like the 2,5-dimethyl derivative, the Pinner synthesis offers a reliable and well-understood pathway. This method involves the condensation of an amidine with a β-dicarbonyl compound or a functional equivalent.

Causality and Mechanistic Insight: The choice of this pathway is deliberate. It builds the heterocyclic core from acyclic, often commercially available precursors. The reaction mechanism is driven by fundamental principles of nucleophilicity and electrophilicity. The amidine, once deprotonated by a base, acts as a potent bis-nucleophile. It attacks the electrophilic carbonyl carbons of the β-dicarbonyl substrate, leading to a cyclization event. The subsequent dehydration (loss of water) is thermodynamically favored as it results in the formation of a stable aromatic pyrimidine ring. This aromaticity is the key driving force for the final step of the reaction sequence.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol describes a self-validating system for the synthesis, purification, and characterization of this compound, grounded in the principles of the Pinner condensation.

Objective: To synthesize and isolate pure this compound from acetamidine and a suitable 1,3-dielectrophile precursor.

Materials & Reagents:

-

Acetamidine hydrochloride

-

3-Methyl-2,4-pentanedione (or a suitable synthetic equivalent)

-

Sodium ethoxide (or Sodium metal in absolute ethanol)

-

Absolute Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Catalyst Preparation (Base Formation): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a solution of sodium ethoxide in absolute ethanol is prepared.

-

Rationale: An anhydrous, strong base is required to deprotonate the acetamidine hydrochloride salt, liberating the free amidine which is the active nucleophile for the condensation. Ethanol is chosen as the solvent as it readily dissolves the reactants and its boiling point is suitable for reflux conditions.

-

-

Amidine Liberation and Initial Condensation: Acetamidine hydrochloride is added to the stirred sodium ethoxide solution. The mixture is stirred at room temperature for 30 minutes. Following this, 3-methyl-2,4-pentanedione is added dropwise, potentially with cooling to manage any exotherm.

-

Rationale: This two-step addition ensures the free amidine is available before the electrophile is introduced, maximizing the desired reaction pathway over potential side reactions.

-

-

Cyclization and Aromatization: The reaction mixture is heated to reflux and maintained for several hours (typically 4-12 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Rationale: Thermal energy is supplied to overcome the activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion to form the stable aromatic pyrimidine product.

-

-

Reaction Quench and Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The bulk of the ethanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Rationale: The quench neutralizes the basic catalyst. Extraction is a critical purification step; the organic product (this compound) has higher solubility in the organic diethyl ether phase, while inorganic salts (e.g., NaCl) remain in the aqueous phase.

-

-

Drying and Concentration: The combined organic extracts are washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Rationale: The bicarbonate wash removes any remaining acidic impurities. Drying with magnesium sulfate removes residual water from the organic phase, which is crucial before final solvent removal.

-

-

Purification and Validation: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Rationale: This is the final purification step. The polarity of the solvent mixture is gradually increased to elute the target compound from the silica, separating it from any unreacted starting materials or byproducts. The collected fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to yield this compound as a liquid. The final structure and purity would be definitively confirmed using Mass Spectrometry and NMR spectroscopy, comparing the results to established data.[3]

-

Synthesis Workflow Visualization

The logical flow of the experimental protocol can be visualized as a clear, sequential process.

Caption: Workflow for the synthesis and validation of this compound.

Role in Drug Discovery and Development

The true value of this compound lies in its potential as a molecular scaffold. The pyrimidine core is a proven pharmacophore, integral to drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2]

-

Vectorial Complexity: The 2,5-dimethyl substitution provides defined vectors for chemical elaboration. These methyl groups can be functionalized or serve as steric and electronic modulators in structure-activity relationship (SAR) studies.

-

Scaffold for Libraries: In modern drug discovery, large libraries of related compounds are synthesized and screened for biological activity. This compound is an excellent starting point for such a library, allowing for systematic modification at the remaining unsubstituted positions (4 and 6) to explore the chemical space around the pyrimidine core.

-

Bioisosteric Replacement: The pyrimidine ring is often used as a bioisostere for a phenyl ring, offering improved physicochemical properties such as enhanced solubility and metabolic stability while maintaining key binding interactions.[1]

Conclusion

This compound, identified by CAS number 22868-76-4 and possessing a molecular weight of 108.1411 g/mol , is more than a simple chemical.[3][4][5][6] It represents a strategic entry point into the rich and pharmacologically significant world of pyrimidine chemistry. Understanding its fundamental properties and mastering its synthesis are essential skills for scientists aiming to design the next generation of targeted therapeutics. This guide provides the foundational knowledge and a validated, mechanistically-grounded protocol to empower researchers in their pursuit of novel drug candidates built upon this versatile heterocyclic framework.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS No. 22868-76-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. GSRS [gsrs.ncats.nih.gov]

The Pharmacological Potential of 2,5-Dimethylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to engage in various biological interactions has led to the development of a wide array of therapeutic agents. Among the vast landscape of pyrimidine-based compounds, the 2,5-disubstituted pyrimidine framework has emerged as a particularly promising area of research, with the 2,5-dimethylpyrimidine core offering a unique combination of structural simplicity and versatile biological activity. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, providing researchers and drug development professionals with a comprehensive resource to navigate this exciting area of therapeutic development.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The quest for novel anticancer agents has led to the extensive investigation of pyrimidine derivatives. The this compound scaffold has been identified as a promising starting point for the design of potent and selective anticancer compounds.

Mechanism of Action: Inhibition of Key Oncogenic Pathways

While the precise mechanisms are still under investigation for many this compound derivatives, a significant body of evidence points towards their ability to interfere with critical cellular processes that drive cancer progression.

One key mechanism is the inhibition of protein kinases . Many 2,5-disubstituted pyrimidines have been shown to act as ATP-competitive inhibitors of various kinases that are often dysregulated in cancer. While specific kinase targets for this compound derivatives are a subject of ongoing research, related pyrimidine scaffolds have demonstrated inhibitory activity against a range of kinases involved in cell cycle regulation and signal transduction.

Another emerging area of interest is the interaction of these derivatives with proteins that regulate protein degradation pathways. For instance, certain 2,5-substituted pyrimidines have been designed as small-molecule binders of gankyrin , an oncoprotein that is overexpressed in several cancers and plays a role in the degradation of tumor suppressor proteins. By binding to gankyrin, these compounds can disrupt its function, leading to the stabilization of tumor suppressors and subsequent inhibition of cancer cell proliferation.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2] While the 2- and 5-methyl groups provide a foundational structure, modifications at other positions can dramatically influence potency and selectivity.

For instance, in a series of 2,5-substituted pyrimidines evaluated for their antiproliferative activity, substitutions on a phenyl ring at the 2-position and another at the 5-position of the pyrimidine core were explored. It was observed that:

-

At the meta position of a phenyl substituent , halogen substitutions and electron-withdrawing groups like cyano (CN) and trifluoromethyl (CF3) led to a moderate to significant increase in antiproliferative activity against the A549 lung cancer cell line.[1]

-

At the ortho position , electron-withdrawing groups such as bromine (Br) and small electron-donating groups like methyl (CH3) and methoxy (OCH3) showed improved activity against A549 and MCF7 breast cancer cells.[1]

These findings underscore the importance of systematic structural modifications to optimize the anticancer potential of the this compound scaffold.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for 2,5-disubstituted pyrimidine derivatives, highlighting the impact of different substitution patterns.

| Compound ID | R1 (Position 2) | R2 (Position 5) | Cell Line | IC50 (µM) | Reference |

| 188 | 4-Fluorophenyl | 3-(Trifluoromethyl)phenyl | MCF7 | 1.0 | [1] |

| 193 | 4-Fluorophenyl | 3-Bromophenyl | A549 | 5.7 | [1] |

| 142 | Phenyl | 3-Bromophenyl | A549 | Moderate Improvement | [1] |

| 173 | 2-Bromophenyl | Phenyl | A549 | Significant Improvement | [1] |

| 176 | 2-Methylphenyl | Phenyl | A549 | Moderate to Significant Improvement | [1] |

Table 1: Anticancer Activity of Representative 2,5-Disubstituted Pyrimidine Derivatives. This table showcases the antiproliferative activity of selected compounds against human breast (MCF7) and lung (A549) cancer cell lines. The data illustrates how substitutions on the phenyl rings at the 2 and 5 positions of the pyrimidine core influence their potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of chemical compounds on cancer cell lines.

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Figure 1: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have long been recognized for their antimicrobial properties, and the this compound scaffold offers a promising avenue for the development of new antibacterial and antifungal compounds.

Mechanism of Action: Disruption of Essential Microbial Processes

The antimicrobial activity of pyrimidine derivatives is often attributed to their structural similarity to the natural pyrimidine bases found in nucleic acids. This can lead to the disruption of essential microbial processes such as:

-

DNA and RNA Synthesis: By acting as antimetabolites, these compounds can be incorporated into microbial nucleic acids, leading to faulty replication and transcription.

-

Enzyme Inhibition: They can inhibit key enzymes involved in microbial metabolism, such as dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and amino acids.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Figure 2: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Pyrimidine derivatives have demonstrated significant potential in this area.[3]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators.[3] A key mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins.[3][4] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating pain and inflammation.[3]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of this compound derivatives against COX-1 and COX-2 can be evaluated using commercially available colorimetric inhibitor screening assays.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents, including the heme, COX-1 and COX-2 enzymes, and the test compounds (this compound derivatives).

-

Enzyme and Inhibitor Incubation: Add the enzyme and the test compound to the wells of a 96-well plate and incubate for a short period.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Colorimetric Measurement: Measure the absorbance at 590 nm at different time points to determine the rate of reaction.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight the potential of this chemical class. Future research should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of active this compound derivatives will be crucial for understanding their mechanisms of action and for rational drug design.

-

Expansion of Structure-Activity Relationship Studies: A more comprehensive exploration of the chemical space around the this compound core is needed to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified in vitro must be advanced to in vivo models to evaluate their efficacy and safety profiles.

References

- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Effects of 2,5-Dimethylpyrimidine

Introduction: The Pyrimidine Core as a Cornerstone of Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental scaffold in biological systems and drug discovery.[1][2] Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, the building blocks of DNA and RNA.[1][3] Beyond this central role in genetics, the pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, found in a wide array of clinically successful drugs.[3] These include the anticancer agent 5-fluorouracil, the anti-HIV drug zidovudine, and the antimalarial pyrimethamine.[3]

The versatility of the pyrimidine ring allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, antiviral, antioxidant, and antidiabetic properties, making it a highly attractive starting point for the development of novel therapeutic agents.[1][2][3][4][5][6][7][8][9] This guide focuses on a specific, simple derivative, 2,5-Dimethylpyrimidine , exploring its potential therapeutic applications based on the well-established biological profile of the broader pyrimidine family and providing a technical framework for its scientific investigation.

Profile of this compound

This compound is a simple, substituted pyrimidine. While it is not as extensively studied as more complex derivatives, its straightforward structure makes it an interesting candidate for foundational research and as a building block for more complex molecules.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | [10] |

| Molecular Weight | 108.14 g/mol | [10] |

| IUPAC Name | This compound | [10] |

| CAS Number | 22868-76-4 | [10] |

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Given the limited direct research on this compound, we extrapolate its potential from the extensive data available on structurally related 2,5-disubstituted and other pyrimidine derivatives.

Anticancer Potential

The pyrimidine scaffold is a well-established pharmacophore in oncology.[4][8] Numerous pyrimidine derivatives have demonstrated potent anticancer activity by interfering with various cellular processes in cancer cells.[8][11]

-

Mechanistic Insights: Many pyrimidine-based anticancer agents function as inhibitors of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[8][12] For instance, certain novel pyrimidine derivatives have shown the ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer).[12][13] Studies on 2,5-disubstituted pyrimidines, synthesized via Suzuki coupling, have shown moderate cytotoxic activity against HeLa (cervical cancer) cell lines.[14]

-

Hypothesis for this compound: The simple methyl substitutions on the pyrimidine core of this compound provide a starting point for evaluating baseline cytotoxicity. Its potential lies in its ability to serve as a foundational structure for synthesizing more complex derivatives with enhanced potency and selectivity against specific cancer cell lines.

A putative mechanism by which a pyrimidine derivative might induce apoptosis is through the intrinsic (mitochondrial) pathway. This is a common mechanism for anticancer compounds.[15]

Caption: Putative Intrinsic Apoptosis Pathway modulated by a pyrimidine derivative.

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have been extensively investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[7][16]

-

Mechanistic Insights: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several studies have reported that novel pyrimidine derivatives can act as potent and selective COX-2 inhibitors, with efficacy comparable to standard drugs like celecoxib and meloxicam. This selectivity for COX-2 is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

-

Hypothesis for this compound: this compound can be screened for its ability to inhibit COX-1 and COX-2 enzymes. Even modest activity would validate the 2,5-disubstituted pyrimidine scaffold as a viable starting point for developing more potent and selective anti-inflammatory agents.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The pyrimidine nucleus is a component of many compounds exhibiting significant antibacterial and antifungal properties.[4][6][17]

-

Mechanistic Insights: Pyrimidine derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[2][3][17] While the exact mechanisms can vary, they often involve disruption of essential cellular processes in the microorganism.

-

Hypothesis for this compound: The therapeutic potential of this compound as an antimicrobial agent can be determined by evaluating its ability to inhibit the growth of a panel of pathogenic bacteria and fungi. Its simple structure could offer a novel chemical scaffold that is less susceptible to existing resistance mechanisms.

Technical Protocols for Experimental Validation

To empirically assess the therapeutic potential of this compound, a series of standardized in vitro assays are required. The following protocols provide a robust framework for initial screening.

Evaluation of Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is a gold-standard preliminary screening tool for cytotoxicity.[15]

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Evaluation of Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2, which is a reliable indicator of its anti-inflammatory potential.[18]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) and a solution of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

-

Enzyme and Compound Incubation: In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and various concentrations of this compound (or a known inhibitor like celecoxib as a positive control). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Peroxidase Activity Measurement: Immediately add TMPD solution. The oxidation of TMPD by the peroxidase activity of COX results in a color change that can be measured kinetically at 590 nm using a plate reader.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value of this compound for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental test for antimicrobial efficacy.

Workflow Diagram:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria). Concentrations might range from 256 µg/mL down to 1 µg/mL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

While this compound itself is an understudied molecule, its pyrimidine core is a scaffold of immense therapeutic importance. The established anticancer, anti-inflammatory, and antimicrobial activities of numerous pyrimidine derivatives provide a strong rationale for investigating this fundamental structure. The technical protocols outlined in this guide offer a clear, validated pathway for researchers to begin characterizing the biological activity of this compound.

Future research should focus on a systematic screening of this compound using the assays described. Any confirmed activity, even if modest, would validate the 2,5-dimethyl substitution pattern as a promising foundation. Subsequent work could then involve synthetic modification of the this compound core to enhance potency, improve selectivity, and optimize pharmacokinetic properties, potentially leading to the development of novel and effective therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. orientjchem.org [orientjchem.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-dimethylpyrimidine (C₆H₈N₂), a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the principles and experimental methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the foundational knowledge and practical insights required for the unambiguous identification and structural elucidation of this compound, thereby facilitating its application in research and development.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules. The precise characterization of substituted pyrimidines is a critical step in drug discovery and development, where structure-activity relationships are paramount. A thorough understanding of the spectroscopic signature of this compound is essential for its synthesis, quality control, and the study of its chemical and biological interactions. This guide will systematically explore the key spectroscopic techniques used to elucidate its molecular structure.

Molecular Structure and Isomeric Considerations

The structure of this compound, with its unique substitution pattern on the pyrimidine ring, gives rise to a distinct spectroscopic fingerprint. It is important to differentiate it from its isomers, such as 2,4-, 4,6-, and 4,5-dimethylpyrimidine, as well as the isomeric 2,5-dimethylpyrazine, which has a similar mass but a different arrangement of nitrogen atoms in the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, the integration reveals the relative number of protons, and the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons.

Experimental Protocol: A Practical Approach

A robust protocol for acquiring a high-quality ¹H NMR spectrum of this compound involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which can serve as an internal reference.

-

Instrumental Parameters: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Key parameters to optimize include:

-

Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for protons in small molecules.

-

Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

-

-

Data Processing: The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum via a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Peak Assignments

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

Aromatic Protons: The two protons on the pyrimidine ring (at positions 4 and 6) are in different chemical environments and are expected to appear as singlets in the aromatic region (typically δ 8.0-9.0 ppm). The proton at C4 will likely be downfield due to the anisotropic effect of the two adjacent nitrogen atoms.

-

Methyl Protons: The two methyl groups at positions 2 and 5 are also in distinct environments. They will each appear as a singlet, integrating to three protons, in the upfield region (typically δ 2.0-3.0 ppm). The methyl group at C2 is expected to be slightly more downfield than the one at C5 due to its proximity to two nitrogen atoms.

¹³C NMR Spectroscopy

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. Proton-decoupled ¹³C NMR spectra are most common, where all signals appear as singlets.

Experimental Protocol: Best Practices

The acquisition of a ¹³C NMR spectrum follows a similar sample preparation procedure as for ¹H NMR. However, the instrumental parameters are different due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus:

-

Instrumental Parameters:

-

Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with Fourier transformation, phasing, and baseline correction. The solvent peaks (e.g., the triplet for CDCl₃ at δ 77.16 ppm) are used for referencing.[2]

Data Interpretation and Peak Assignments

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule. Based on data from SpectraBase, the ¹³C NMR spectrum was recorded in DMSO-d₆.[3] The expected chemical shift regions are:

-

Aromatic Carbons: The four carbons of the pyrimidine ring will appear in the downfield region (typically δ 140-170 ppm). The carbons bonded to nitrogen (C2, C4, and C6) will be the most downfield.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region (typically δ 15-30 ppm).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160-165 |

| C4 | ~155-160 |

| C5 | ~125-130 |

| C6 | ~150-155 |

| 2-CH₃ | ~20-25 |

| 5-CH₃ | ~15-20 |

Note: The predicted chemical shifts are estimations based on general values for pyrimidine derivatives and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Theoretical Framework: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol: Acquiring a High-Quality Spectrum

A common and straightforward method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform.

Data Interpretation and Vibrational Assignments

The IR spectrum of this compound will exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds will be present in the 1400-600 cm⁻¹ "fingerprint" region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N and C=C Ring Stretching | 1600-1450 |

| CH₃ Bending | ~1450 and ~1375 |

| Aromatic C-H Bending | 900-675 |

Note: These are general ranges, and the exact positions of the bands can be influenced by the overall molecular structure.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides valuable structural information.

Experimental Protocol: Electron Ionization (EI)

Electron ionization (EI) is a common ionization technique for volatile and thermally stable compounds like this compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is available from the NIST WebBook.

-

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is 108 g/mol . This is typically the peak with the highest m/z value.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation to form smaller, more stable ions. A plausible fragmentation pathway for this compound could involve:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 93.

-

Loss of hydrogen cyanide (HCN): Cleavage of the pyrimidine ring could lead to the loss of HCN (27 u), resulting in a fragment ion at m/z 81.

-

Further fragmentation: Subsequent losses of small neutral molecules or radicals would lead to other characteristic peaks in the lower m/z region.

-

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Synthesis of this compound

A common synthetic route to pyrimidine derivatives is the condensation of a 1,3-dicarbonyl compound with a source of the N-C-N fragment, such as an amidine. For this compound, a plausible synthesis involves the reaction of acetamidine with ethyl 2-methylacetoacetate.

Experimental Protocol: A Representative Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add acetamidine hydrochloride, followed by the dropwise addition of ethyl 2-methylacetoacetate.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization.

-

Workup and Purification: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography on silica gel.

Caption: A general workflow for the synthesis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the theoretical principles, practical experimental protocols, and expected data interpretation for each technique. By understanding and applying these methodologies, researchers can confidently identify and structurally elucidate this compound, a crucial step in advancing its applications in drug development and other scientific disciplines. The provided information, including comparative data from isomers and predicted spectral features, serves as a robust foundation for the analysis of this important heterocyclic compound.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2,5-Dimethylpyrimidine

Abstract: This technical guide provides a comprehensive overview of the safety, toxicity, and handling protocols for 2,5-Dimethylpyrimidine (CAS No: 22868-76-4).[1] Synthesizing data from authoritative sources and analogous compounds, this document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide details the compound's physicochemical properties, potential hazards, toxicological profile, and provides actionable protocols for safe handling, storage, and emergency response.

Introduction and Scientific Context

This compound is a substituted pyrimidine with the molecular formula C6H8N2.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their presence in various bioactive molecules and functional materials. A thorough understanding of the safety and handling of such compounds is paramount for ensuring laboratory safety and mitigating potential environmental impact. This guide aims to provide that critical information, grounded in established safety data and scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C6H8N2 | [NIST[1] |

| Molecular Weight | 108.1411 g/mol | [NIST[1] |

| CAS Number | 22868-76-4 | [NIST[1] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for this compound is not widely published, data for the closely related compound 2,5-Dimethylpyrimidin-4-Amine offers valuable insight into the potential hazards.[4]

GHS Hazard Statements for 2,5-Dimethylpyrimidin-4-Amine: [4]

-

H302: Harmful if swallowed (Acute toxicity, oral).[4]

-

H315: Causes skin irritation (Skin corrosion/irritation).[4]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation).[4]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation).[4]

Based on this, it is prudent to handle this compound with the assumption that it may present similar hazards.

Toxicological Profile: An Evidence-Based Assessment

Detailed toxicological studies specifically on this compound are limited. Therefore, this section draws upon data from structurally similar compounds, such as 2,5-dimethylpyrazine, to provide a likely toxicological profile.

-

Acute Toxicity: Harmful if swallowed.[5][6] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[6][7]

-

Skin Corrosion/Irritation: Causes skin irritation.[8][9][10] Prolonged contact may cause dryness of the skin.[6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[8][9][10] Symptoms can include redness, pain, and tearing.[8]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[7][10]

-

Genotoxicity and Carcinogenicity: For the analogue 2,5-dimethylpyrazine, most studies indicate no genotoxic potential at the gene or chromosome level under normal conditions.[11][12] There is no data to suggest that this compound is a carcinogen.

Safe Handling and Storage: A Proactive Approach

Adherence to rigorous safe handling and storage protocols is the cornerstone of laboratory safety when working with potentially hazardous chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls should always be applied, prioritizing engineering controls over personal protective equipment.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][13]

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][14]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[15] Protective clothing, such as a lab coat, is also required to prevent skin contact.[9][14]

-

Respiratory Protection: If engineering controls are insufficient or during large-scale operations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][9][14]

General Hygiene and Handling Practices

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6]

Storage Requirements

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][16]

-

Keep containers tightly closed to prevent contamination and leakage.[15][16]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][13]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency response plan is critical for mitigating the consequences of accidental exposure or release.

First-Aid Measures

-

In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[13][16] Seek immediate medical attention.[13]

-

In case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[13][16] If skin irritation persists, get medical advice/attention.[13]

-

If Inhaled: Move the person to fresh air.[13] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[10][13]

-

If Swallowed: Do NOT induce vomiting.[13] Rinse mouth with water and call a poison center or doctor/physician if you feel unwell.[5][13]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[8][13] Evacuate personnel to a safe area.[8]

-

Containment and Cleanup: For solid spills, sweep up and shovel into a suitable container for disposal.[13] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.[7] Avoid creating dust.[14]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[13][16]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[13][16]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][13]

Experimental Protocols and Workflows

Risk Assessment Workflow

Before handling this compound, a thorough risk assessment is mandatory. The following diagram illustrates a systematic approach.

Caption: A systematic workflow for assessing and mitigating risks associated with handling this compound.

Emergency Response Decision Tree

In the event of an emergency, a clear decision-making process is crucial.

Caption: A decision tree outlining the immediate steps to take in an emergency involving this compound.

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Dispose of contents and container to an approved waste disposal plant.[5][13] Do not allow the chemical to enter the environment.

Conclusion

While this compound is a valuable compound in research and development, it necessitates careful handling due to its potential hazards. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers and scientists can work with this chemical safely and effectively. This guide serves as a foundational resource to support those efforts.

References

- 1. This compound [webbook.nist.gov]

- 2. fishersci.com [fishersci.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synerzine.com [synerzine.com]

- 6. synerzine.com [synerzine.com]

- 7. 2,5-Dimethyl pyrazine(123-32-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. fishersci.no [fishersci.no]

- 10. aksci.com [aksci.com]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. aurochemicals.com [aurochemicals.com]

- 16. fishersci.com [fishersci.com]

Discovery and first synthesis of 2,5-Dimethylpyrimidine

An In-depth Technical Guide to the Discovery and Synthesis of 2,5-Dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context and foundational synthetic methodology for this compound. While a singular "discovery" event for this specific molecule is not prominent in the historical literature, its synthesis is intrinsically linked to the pioneering work on pyrimidine chemistry in the late 19th century. This document reconstructs the most probable first synthetic route based on the Pinner synthesis, the archetypal method for pyrimidine ring formation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and contrast this classical approach with modern synthetic strategies. This guide serves as a technical resource for researchers, grounding the synthesis of this important heterocyclic scaffold in its historical and chemical context.

Introduction: The Pyrimidine Core - A Privileged Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a structure of profound biological and medicinal significance. It forms the chemical backbone of the nucleobases uracil, thymine, and cytosine, making it a fundamental component of the genetic code in DNA and RNA[1]. Beyond its central role in the chemistry of life, the pyrimidine ring is recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have allowed for its incorporation into a vast array of therapeutic agents, including antiviral drugs like zidovudine and various barbiturates[2]. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties, making the development of robust synthetic routes to substituted pyrimidines a critical endeavor in organic and medicinal chemistry.

Historical Context: The Dawn of Pyrimidine Chemistry

The journey into pyrimidine chemistry began with the isolation and study of natural products. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, from the oxidation of uric acid[1]. However, the systematic laboratory synthesis of this class of compounds would not occur for several more decades. A significant breakthrough came in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from the condensation of urea and malonic acid[1][2].

The systematic and extensive investigation of pyrimidine synthesis is largely credited to the German chemist Adolf Pinner. Beginning in 1884, Pinner developed a general method for synthesizing pyrimidine derivatives by condensing amidines with β-dicarbonyl compounds[2][3][4][5]. This reaction, now known as the Pinner pyrimidine synthesis , became the foundational method for accessing a wide variety of substituted pyrimidines and remains a cornerstone of heterocyclic chemistry[3][6]. It is within this historical context that the first synthesis of this compound was almost certainly achieved.

The Archetypal Synthesis of this compound: A Pinner-Type Reaction

The most logical and historically consistent route for the first synthesis of this compound is the Pinner condensation. This reaction involves the acid- or base-catalyzed cyclocondensation of a β-dicarbonyl compound with an amidine[3][4].

For the synthesis of this compound, the required precursors are:

-

An Amidine: To introduce the nitrogen atoms and the substituent at the 2-position. For a 2-methyl group, acetamidine is the required reagent.

-

A β-Dicarbonyl Compound: To form the carbon backbone of the pyrimidine ring and provide the substituent at the 5-position. For a 5-methyl group, a suitable precursor would be 2-methyl-3-oxobutanal (also known as α-methylacetoacetaldehyde) or a related 2-methyl-1,3-dicarbonyl equivalent.

Reaction Mechanism

The Pinner synthesis proceeds through a series of well-understood nucleophilic addition and condensation steps. The causality behind the experimental choices lies in facilitating this cascade to achieve efficient cyclization and aromatization.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of acetamidine on one of the carbonyl groups of 2-methyl-3-oxobutanal. This step is often catalyzed by acid or base to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the amidine, respectively[4].

-

Formation of a Hemiaminal Intermediate: This initial attack forms a tetrahedral hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate readily dehydrates to form a more stable Schiff base (imine).

-

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This is the key ring-forming step.

-

Second Dehydration and Aromatization: The resulting cyclic intermediate undergoes a final dehydration step, leading to the formation of the stable, aromatic this compound ring.

The following diagram illustrates the mechanistic pathway for the Pinner-type synthesis of this compound.

Caption: Reaction mechanism for the Pinner synthesis of this compound.

Experimental Protocol: A Reconstructed Classical Synthesis

The following protocol is a reconstructed, self-validating system based on the principles of the Pinner condensation. It outlines the necessary steps and controls for a successful synthesis.

Materials and Reagents

-

Acetamidine hydrochloride

-